tetraaquasilver(II)
Description
Tetraaquasilver(II), theoretically formulated as [Ag(H₂O)₄]²⁺, is a hypothetical or poorly documented coordination complex due to the rarity of silver in the +2 oxidation state. Silver(II) is highly oxidizing and typically unstable in aqueous solutions, making its isolation challenging . Most literature referencing "tetraaquasilver(II)" appears to stem from misattributions or typographical errors. For instance, and erroneously title a study on a zinc(II) complex ([Zn(HC₄O₄)₂(OH₂)₄]) as involving silver(II), highlighting the need for careful verification of sources .
Properties
Molecular Formula |
AgH12O4+4 |
|---|---|
Molecular Weight |
183.96 g/mol |
IUPAC Name |
tetraoxidanium;silver |
InChI |
InChI=1S/Ag.4H2O/h;4*1H2/p+4 |
InChI Key |
QBDAFJKBWRVDNW-UHFFFAOYSA-R |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[Ag] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Tetraaqua Metal(II) Complexes
Structural and Crystallographic Properties
Tetraaqua metal(II) complexes typically adopt octahedral geometries, with four water molecules and two anionic ligands in a trans configuration. Key structural parameters for well-characterized complexes are compared below:
- Zinc(II): The [Zn(HC₄O₄)₂(OH₂)₄] complex () crystallizes in the triclinic P-1 space group. The Zn²⁺ center is octahedrally coordinated by four water molecules and two monodentate monosquarate (HC₄O₄⁻) ligands. Intermolecular O–H···O hydrogen bonds form infinite 1D chains .
- Copper(II) : Tetraaquacopper(II) complexes exhibit Jahn-Teller distortions due to Cu²⁺’s d⁹ configuration, leading to elongated M–O bonds (e.g., 1.930 Å in [Cu(H₂O)₄]²⁺ with oxalate ligands) .
- Silver(II): No definitive crystal structures for [Ag(H₂O)₄]²⁺ exist in the provided evidence. Hypothetically, Ag²⁺’s larger ionic radius (∼1.08 Å vs.
Thermal Stability and Decomposition
- Zn²⁺ Complex: Thermal decomposition of [Zn(HC₄O₄)₂(OH₂)₄] yields ZnO nanoparticles (∼22 nm) via dehydration, as shown by TG/DSC studies .
- Cu²⁺ Complexes : Decomposition often produces CuO or mixed oxides, with intermediates stabilized by ligand frameworks .
- Ag²⁺ Complex : If synthesized, [Ag(H₂O)₄]²⁺ would likely decompose to AgO or Ag⁰ due to silver(II)’s propensity for reduction .
Hydrogen Bonding and Packing
- In Zn²⁺ and Fe²⁺ complexes, monosquarate ligands facilitate strong O–H···O hydrogen bonds (2.433–2.450 Å), creating layered or chain-like architectures .
- Copper(II) complexes often exhibit weaker hydrogen bonds, with packing influenced by counterions like Cl⁻ or oxalate .
Key Research Findings and Data Tables
Table 2: Thermal Decomposition Parameters
| Complex | Decomposition Pathway | Final Product | Reference |
|---|---|---|---|
| [Zn(HC₄O₄)₂(OH₂)₄] | Dehydration → Zn(HC₄O₄)₂ → ZnO | ZnO nanoparticles | |
| [Cu(H₂O)₄]²⁺ (hypothetical) | Reduction → AgO/Ag⁰ | AgO/Ag⁰ (predicted) |
Table 3: Spectroscopic and Analytical Data
| Complex | IR Bands (cm⁻¹) | UV-Vis Absorption (nm) | Reference |
|---|---|---|---|
| [Zn(HC₄O₄)₂(OH₂)₄] | ν(O–H): 3400–3200 | Not reported | |
| [Cu(H₂O)₄]²⁺ | ν(Cu–O): 500–600 | d-d transitions: ~800 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
